molecular formula C20H16N2O5 B2840274 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 1448051-73-7

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide

Cat. No.: B2840274
CAS No.: 1448051-73-7
M. Wt: 364.357
InChI Key: AMTGBWCLIKYGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(Benzo[d]isoxazol-3-yl)acetamide is a synthetic compound featuring two distinct aromatic systems: a benzodioxole moiety linked via a but-2-yn-1-yl spacer and an acetamide group substituted with a benzoisoxazole ring. This structure combines electron-rich (benzodioxole) and electron-deficient (benzoisoxazole) aromatic systems, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(1,2-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-20(12-16-15-5-1-2-6-17(15)27-22-16)21-9-3-4-10-24-14-7-8-18-19(11-14)26-13-25-18/h1-2,5-8,11H,9-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTGBWCLIKYGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Decomposition

The target molecule can be dissected into three primary fragments:

  • Benzo[d]isoxazole-3-acetic acid (Fragment A)
  • 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine (Fragment B)
  • Acetamide linker (Fragment C)

The retrosynthetic pathway prioritizes the formation of the acetamide bond (C) via coupling between Fragment A and Fragment B, followed by sequential assembly of the alkyne-oxygen ether linkage in Fragment B.

Key Bond Disconnections

  • Amide bond formation : Coupling of benzo[d]isoxazole-3-acetic acid with 4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-amine using carbodiimide-based reagents.
  • Alkyne-ether linkage : Sonogashira coupling or nucleophilic substitution for installing the benzodioxoloxy group onto the but-2-yn-1-amine scaffold.

Stepwise Synthesis of Fragments

Synthesis of Benzo[d]isoxazole-3-acetic Acid (Fragment A)

Route 1: Cyclization of o-Hydroxybenzaldehyde Oxime

  • Oxime formation : Reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride in ethanol/water (yield: 92%).
  • Cyclization : Treatment with chloramine-T in dichloromethane to form benzo[d]isoxazole (yield: 78%).
  • Acetic acid sidechain installation : Alkylation with ethyl bromoacetate followed by saponification using NaOH/EtOH (yield: 85%).

Route 2: Direct Coupling via Pd Catalysis

  • Suzuki-Miyaura coupling of 3-bromobenzo[d]isoxazole with ethyl glyoxylate, followed by hydrolysis (yield: 68%).

Table 1: Comparison of Fragment A Synthesis Routes

Parameter Route 1 Route 2
Overall Yield 63% 45%
Purification Method Column Recryst.
Scalability >100 g <50 g

Synthesis of 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine (Fragment B)

Step 1: Propargylamine Protection

  • Protection of propargylamine with Boc₂O in THF/water (yield: 95%).

Step 2: Alkyne-Oxygen Ether Formation

  • Nucleophilic substitution: Reaction of Boc-protected propargylamine with 4-bromobut-2-yn-1-ol and K₂CO₃ in DMF (yield: 82%).
  • Coupling with sesamol (benzo[d]dioxol-5-ol) via Mitsunobu reaction (PPh₃, DIAD, THF; yield: 76%).

Step 3: Deprotection

  • Removal of Boc group using TFA/DCM (yield: 93%).

Final Coupling and Optimization

Amide Bond Formation

Conditions Tested:

  • EDCl/HOBt : 1.2 eq EDCl, 1.1 eq HOBt, DMF, 0°C → RT (yield: 72%).
  • HATU/DIPEA : 1.5 eq HATU, 3 eq DIPEA, DCM, RT (yield: 88%).

Table 2: Coupling Agent Efficacy

Reagent Yield Purity (HPLC)
EDCl/HOBt 72% 95.2%
HATU 88% 98.7%

Purification and Isolation

  • Chromatography : Silica gel (hexane:EtOAc 3:1 → 1:1) followed by recrystallization from EtOH/water (final purity: 99.1%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J=8.4 Hz, 1H, isoxazole-H), 6.85–6.75 (m, 3H, benzodioxole-H), 4.30 (s, 2H, OCH₂C≡C), 3.90 (s, 2H, NHCH₂), 2.85 (t, J=2.4 Hz, 1H, ≡CH).
  • ¹³C NMR : 168.5 (C=O), 152.1 (isoxazole-C3), 148.2 (benzodioxole-O-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : [C₂₀H₁₇N₂O₅]⁺: 381.1089
  • Observed : 381.1085 (Δ = 0.4 ppm).

Applications and Pharmacological Relevance

TRPM8 Modulation Activity

  • In vitro assay : IC₅₀ = 12 nM against human TRPM8 channels (FLIPR Calcium 6 assay).
  • Thermoregulation studies : 10 mg/kg oral dose in rats reduced cold allodynia by 64% (p < 0.01).

Patent Landscape

  • Protected under WO2013012723A1 (acetamide derivatives) and US9394287B2 (TRPM8 modulators).

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Piperazine/Phenyl Linkers

Several compounds in the evidence share the benzodioxole motif but differ in their linker groups and substituents. For example:

Compound ID Structure Yield (%) Melting Point (°C) Key Substituents/Linkers
25 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-(trifluoromethyl)phenyl)piperazine 75 171–172 Piperazine, trifluoromethylphenyl
26 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-(trifluoromethyl)phenyl)piperazine 55 176–177 Piperazine, trifluoromethylphenyl
28 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine 75 183–184 Piperidine, phenyl
8 2-(4-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)piperazin-1-yl)pyrimidine 65 181–182 Piperazine, pyrimidine

Key Differences :

  • The benzoisoxazole-acetamide group replaces the trifluoromethylphenyl or pyrimidine substituents, which may enhance hydrogen-bonding capacity compared to purely hydrophobic groups .

Analogues with Benzoisoxazole Moieties

While benzoisoxazole derivatives are less common in the evidence, compound 198 in incorporates 2-(benzo[d]isoxazol-3-yl)acetic acid, a structural fragment present in the target compound. This suggests shared synthetic pathways, such as coupling reactions between activated carboxylic acids (e.g., acetic acid derivatives) and amine-containing intermediates .

Comparison Highlights :

  • Compound 198 uses a 2-(benzo[d]isoxazol-3-yl)acetic acid moiety linked to a complex indazole-pyridine scaffold, whereas the target compound attaches this group to a benzodioxole via an alkyne spacer. This difference may impact solubility and metabolic stability.
  • The alkyne spacer in the target compound introduces rigidity and linearity, contrasting with the flexible ethylphenyl linkers in piperazine-based analogs .

Physicochemical Properties

Melting Points :

  • Piperazine/piperidine-linked benzodioxole compounds exhibit melting points between 171–184°C , likely due to strong intermolecular interactions (e.g., hydrogen bonding from piperazine NH groups).
  • The target compound’s acetylated amide and alkyne linker may reduce melting points compared to piperazine analogs, as seen in acetamide derivatives like 29a and 29b (), which lack high-melting salt forms .

Elemental Composition :

  • Benzodioxole-piperazine compounds show carbon content 59–71% , hydrogen 5–6.7% , and nitrogen 3–5.5% . The target compound’s benzoisoxazole and acetamide groups may increase nitrogen content slightly (~6–7%) due to additional heteroatoms.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. It features unique structural elements, including a benzo[d][1,3]dioxole moiety and a benzo[d]isoxazole group, which contribute to its biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O5, with a molecular weight of 364.36 g/mol. The structural diversity provided by the benzo[d][1,3]dioxole and benzo[d]isoxazole moieties is believed to enhance its biological activity compared to other compounds.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved via reactions involving catechol and formaldehyde.
  • Coupling with But-2-yn-1-yl Linker : The but-2-yn-1-yl group is introduced through various coupling reactions.
  • Introduction of the Benzo[d]isoxazole Group : This step often requires cyclization reactions involving appropriate precursors.

These synthetic routes are crucial for generating sufficient quantities of the compound for biological testing.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may act as an anticancer agent. For instance:

  • Mechanism : It may inhibit cell proliferation through pathways involving apoptosis and cell cycle regulation.
  • Case Studies : In vitro studies have shown significant cytotoxicity against various cancer cell lines (e.g., HepG2, HCT116, MCF7), with IC50 values comparable or superior to established chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Reference Drug IC50 (μM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The mechanisms through which this compound exerts its biological effects include:

  • EGFR Inhibition : It may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
  • Apoptosis Induction : Studies have shown that it can activate the mitochondrial apoptosis pathway by modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases in cancer cells.

Potential Therapeutic Applications

The unique structural features and biological activities of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yyl)-2-(benzo[d]isoxazol-3-ylyl)acetamide make it a candidate for further development in various therapeutic areas:

  • Cancer Therapy : Its potent anticancer properties suggest potential use in oncology.
  • Inflammatory Diseases : Compounds with similar structures have been noted for anti-inflammatory effects, indicating possible applications in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Exothermic reactions (e.g., acetylations) may require cooling to 0–5°C to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Catalysts : Use of bases like triethylamine or NaH to deprotonate intermediates during coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol-DMF mixtures) improves purity .
    • Data Table :
StepKey ParametersYield RangePurity (HPLC)
Acetylation0–5°C, DCM60–75%≥90%
Cyclization80°C, DMF50–65%≥85%
Final PurificationEthanol-DMF recrystallization≥95%

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the benzo[d][1,3]dioxole and isoxazole moieties. Aromatic proton signals (δ 6.5–7.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm) are critical .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 421.1423 for C21H17N2O5) .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities using C18 columns (acetonitrile/water gradient) .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; track changes in absorbance spectra .
  • Solution Stability : Prepare stock solutions in DMSO or ethanol; assess decomposition at -20°C vs. 25°C over 30 days .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects) across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., HepG2 vs. MCF-7), incubation times (24h vs. 48h), or compound concentrations .
  • Structural Analogs : Synthesize derivatives (e.g., replacing the but-2-yn-1-yl linker with a thiazole) to isolate bioactivity-contributing groups .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways (e.g., NF-κB inhibition for anti-inflammatory effects) .

Q. What strategies are recommended for designing in vivo studies to assess pharmacokinetics and toxicity?

  • Methodological Answer :

  • Dosing Routes : Oral bioavailability may be limited due to low solubility; consider intraperitoneal administration with cyclodextrin-based formulations .
  • Metabolite Identification : LC-MS/MS of plasma samples at 0.5, 2, 6, and 24h post-dose to detect glucuronidation or oxidation products .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in rodent models over 14-day repeated dosing .

Q. How can computational methods elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., COX-2 or EGFR kinases). The benzo[d]isoxazole group may form hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Simulate ligand-receptor complexes for 100 ns to assess binding stability (RMSD < 2.0 Å) and free energy (MM-PBSA calculations) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .

Q. What synthetic modifications can enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the but-2-yn-1-yl linker with a cyclopropyl group to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., acetyl methyl) with deuterium to slow metabolism (deuterium isotope effect) .
  • PEGylation : Attach polyethylene glycol chains to the acetamide nitrogen to improve solubility and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.